![molecular formula C6H6N2O2S B13461865 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a nitro group and a prop-1-enyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with nitropropene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the nitropropene group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is primarily related to its ability to interact with biological molecules through its nitro and thiazole functional groups. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-2-nitroprop-1-enyl]benzene
- 2-[(E)-2-nitroprop-1-enyl]thiophene
Comparison
Compared to similar compounds, 2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure. This dual heteroatom configuration imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Additionally, the thiazole ring can engage in specific interactions with biological targets that are not possible with benzene or thiophene analogs.
Eigenschaften
Molekularformel |
C6H6N2O2S |
|---|---|
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole |
InChI |
InChI=1S/C6H6N2O2S/c1-5(8(9)10)4-6-7-2-3-11-6/h2-4H,1H3/b5-4+ |
InChI-Schlüssel |
HWCMKPKNBNWLOB-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C\C1=NC=CS1)/[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC1=NC=CS1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
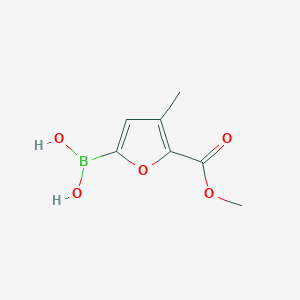
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
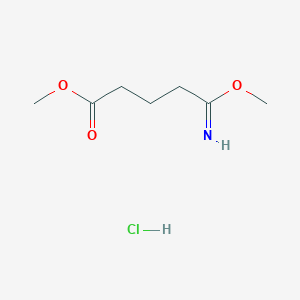
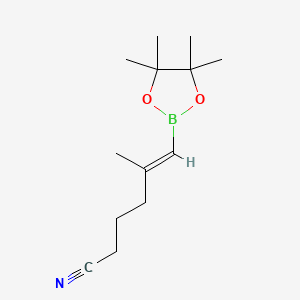
![2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
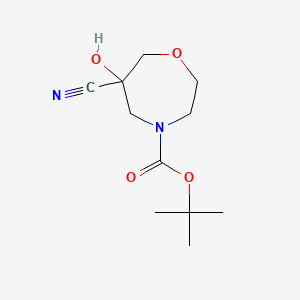
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)

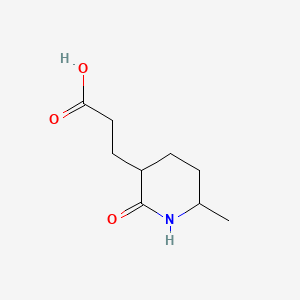

![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)


